2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
2-(4-Bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- A 4-bromoindole moiety, which introduces steric bulk and electron-withdrawing properties due to the bromine substituent.
- A 3,4-dimethoxyphenyl group linked via an acetamide bridge, contributing electron-donating methoxy groups that enhance solubility and modulate receptor binding interactions.
This compound belongs to a broader class of N-substituted acetamides, which are pharmacologically significant due to their structural versatility and ability to interact with biological targets such as ion channels, enzymes, and neurotransmitter receptors .
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-16-7-6-12(10-17(16)24-2)20-18(22)11-21-9-8-13-14(19)4-3-5-15(13)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
RWHLHZWGUMGAOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM).
Acylation: The brominated indole is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological targets and pathways. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide])
- Key Features: Incorporates a quinolinylamino-cyanoimino group and a 3,4-dimethoxyphenylacetamide moiety.
- Activity : Acts as a selective P2X7 receptor antagonist, demonstrating dose-dependent efficacy in reducing neuropathic pain in rodent models (ED₅₀ = 30 mg/kg) .
- Comparison: The absence of a quinolinyl group in the target compound may limit its P2X7 receptor affinity but could reduce off-target effects.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Key Features : Benzamide derivative with a 3,4-dimethoxyphenethylamine chain.
- Synthesis : Prepared via benzoylation of 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
Brominated Acetamide Derivatives
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
- Key Features : Contains a 4-bromophenyl group and a 3,4-difluorophenyl acetamide.
- Structural Analysis : Crystal structure reveals a dihedral angle of 66.4° between aromatic rings, with N–H⋯O hydrogen bonds stabilizing the lattice .
Heterocyclic Acetamide Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Key Features : Combines a benzothiazole ring with 3,4-dimethoxyphenylacetamide.
- Comparison : The trifluoromethyl group enhances metabolic stability compared to the target compound’s bromoindole group, which may confer different pharmacokinetic profiles.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Synthesis : Involves reacting indole-containing oxadiazole thiols with 2-bromoacetamides in DMF/NaH (8 h, 35°C) .
- Comparison : The target compound’s synthesis likely follows similar amide coupling strategies but avoids sulfanyl linkages, simplifying purification.
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Physical Properties
Key Insights
- Bioactivity : The 3,4-dimethoxyphenyl group is a common pharmacophore in neuroactive compounds (e.g., A-740003), suggesting the target compound may share similar receptor targets .
- Synthetic Flexibility : Bromo and methoxy substituents allow for further functionalization via cross-coupling or demethylation reactions .
- Structural Advantages : The indole-acetamide scaffold balances lipophilicity (bromine) and solubility (methoxy groups), optimizing drug-like properties.
Biological Activity
2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound with potential therapeutic applications due to its unique structural features, including an indole moiety and a dimethoxy-substituted phenyl group. This compound has garnered interest in medicinal chemistry for its biological activities, particularly in the context of cancer research and neuropharmacology.
Chemical Structure and Properties
The molecular formula of 2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is , with a molecular weight of approximately 389.2 g/mol. The compound features:
- An indole ring substituted at the 4-position with a bromine atom.
- An acetamide group connected to a 3,4-dimethoxyphenyl moiety.
This structural complexity suggests enhanced biological activity compared to simpler analogs.
Anticancer Activity
Research has indicated that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, 2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide may function by modulating signaling pathways associated with tumor growth and metastasis.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| Study B | HeLa (cervical cancer) | 7.5 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 4.0 | Inhibition of metastasis |
Neuropharmacological Effects
Recent studies suggest that this compound may also act as a neuroprotective agent. Its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism, has been highlighted as a potential mechanism for neuroprotection. By inhibiting nSMase2, the compound could reduce the release of exosomes associated with neuroinflammation and neurodegeneration.
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that treatment with 2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide resulted in:
- Significant reduction in markers of neuroinflammation.
- Improved cognitive function in models of Alzheimer's disease.
Structure-Activity Relationship (SAR)
The unique combination of the brominated indole structure and the dimethoxy-substituted phenyl group enhances the biological activity of this compound. Comparative studies with structurally similar compounds reveal that modifications to either the indole or phenyl moieties significantly affect potency and selectivity.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide | Acetophenone moiety | Moderate anticancer activity |
| 5-Bromoindole | Simple indole derivative | Low activity |
| 2-Methylindole | Methyl-substituted indole | Variable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
